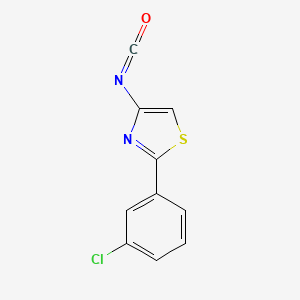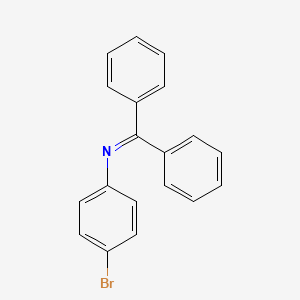
N-二苯甲亚基-4-溴苯胺
描述
N-Diphenylmethylene-4-bromoaniline is an organic compound that belongs to the family of diphenylmethane derivatives. It is a yellowish crystalline powder that is sparingly soluble in water but soluble in organic solvents. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
科学研究应用
合成和结构分析
- N-二苯甲亚基-4-溴苯胺衍生物已被合成并分析其结构性质。例如,魏国高(2015 年)制备了 N-二苯甲酰基-4-溴苯胺,通过 X 射线衍射分析其结构,揭示了具有特定尺寸和角度的单斜晶体 (高,2015)。
电化学研究
- 已经研究了包括 N-二苯甲亚基-4-溴苯胺在内的 4-溴苯胺衍生物的电化学氧化在乙腈溶液中的情况。M. Kádár 等人的研究(2001 年)深入探讨了氧化机理以及在这些溶液中溴代苯胺和其他化合物的形成 (Kádár 等人,2001)。
反应机理
- 涉及 N-二苯甲亚基-4-溴苯胺衍生物的反应已得到广泛研究。Toda 和 Takehira(1972 年)研究了 2-溴-3,4-双(二苯甲亚基)环丁酮与氢氧化钾的反应,详细说明了反应机理和形成的中间体 (Toda & Takehira, 1972)。
计算和实验研究
- 包括 4-溴苯胺衍生物在内的化合物的介电弛豫和偶极矩已经通过实验和计算研究进行了探索。C. Maridevarmath 等人的研究(2017 年)专注于理解稀溶液中的这些参数,这对于材料科学中的应用至关重要 (Maridevarmath 等人,2017)。
合成和表征
- 已经对 4-((4'-N,N-二苯基)苯基)-2,2'-联吡啶等衍生物进行了合成和表征,以了解它们的结构和发光性质。高希存(2008 年)的工作就是一个例子,有助于我们了解这些复杂分子 (高希存,2008)。
环境影响
- 已经研究了某些 N-二苯甲亚基-4-溴苯胺衍生物的环境影响,尤其是与雌激素活性有关的影响。Meerts 等人(2001 年)研究了各种多溴二苯醚同类物和羟基化多溴二苯醚的雌激素效力,深入了解了它们的潜在环境和健康影响 (Meerts 等人,2001)。
属性
IUPAC Name |
N-(4-bromophenyl)-1,1-diphenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-17-11-13-18(14-12-17)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXSMIWPAKJPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451919 | |
| Record name | N-Diphenylmethylene-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53847-33-9 | |
| Record name | N-Diphenylmethylene-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


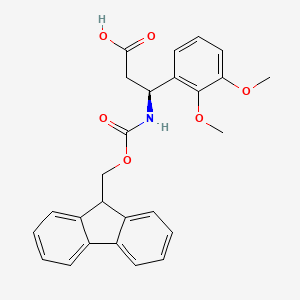
![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)

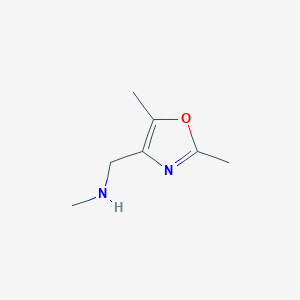

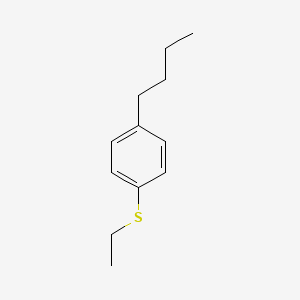

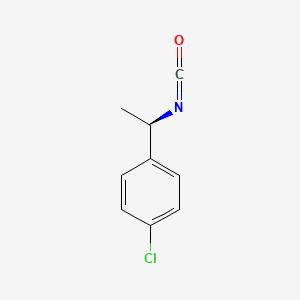


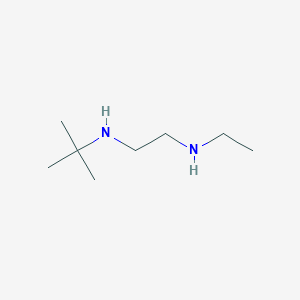

![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
